达沙布韦

概述

描述

Dasabuvir, sold under the brand name Exviera, is an antiviral medication for the treatment of hepatitis C . It is often used together with the combination medication ombitasvir/paritaprevir/ritonavir specifically for hepatitis C virus (HCV) type 1 . Ribavirin may also additionally be used . These combinations result in a cure in more than 90% of people .

Synthesis Analysis

During the course of the development of the synthetic route, two novel coupling reactions were developed . First, the copper-catalyzed coupling of uracil with aryl iodides, employing picolinamide 16 as the ligand, was discovered . Later, the palladium-catalyzed sulfonamidation of aryl nonaflate 33 was developed, promoted by electron-rich palladium complexes, including the novel phosphine ligand, VincePhos (50) . This made possible a convergent, highly efficient synthesis of dasabuvir that significantly reduced the mutagenic impurity burden of the process .

Molecular Structure Analysis

Dasabuvir is a non-nucleoside NS5B polymerase inhibitor which binds the enzyme outside its active site producing a conformational change that inhibits its activity . A limitation of dasabuvir is the lower potential for cross-genotypic activity as the binding sites are poorly preserved across HCV genotypes .

Chemical Reactions Analysis

Dasabuvir produced strong partial inhibition effect of UGT1A1 and UGT1A9 and relatively complete inhibition of UGT1A6 . Consistent with previous reports, dasabuvir inhibits the activity of 3 UGT isoforms associated with APAP metabolism .

科学研究应用

Treatment of Hepatitis C

Dasabuvir is a non-nucleoside hepatitis C virus (HCV) polymerase inhibitor . It is used to treat chronic HCV infection, often in combination with other compounds such as ombitasvir, paritaprevir, and ritonavir .

Cardiac Research

Dasabuvir has been found to increase action potential duration and provoke early afterdepolarizations in canine left ventricular cells via inhibition of IKr . This research is significant because reduced IKr current leads to long QT syndrome and early afterdepolarizations (EADs), potentially causing life-threatening arrhythmias and sudden cardiac death .

Antiviral Research

Dasabuvir has been studied for its antiviral activity against dengue virus serotypes . In this study, dasabuvir was selected through virtual screening and assessed for its anti-dengue activity .

Drug Repurposing

Dasabuvir is being repurposed as a potential inhibitor of the Zika virus RNA-dependent RNA polymerase and/or methyltransferase . This study aims at chemoinformatic design and profiling of derivatives of dasabuvir as potential inhibitors of the Zika virus .

作用机制

Target of Action

Dasabuvir primarily targets the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase . This enzyme is essential for the replication of the viral genome . The NS5B polymerase is a key component in the life cycle of the HCV, making it a prime target for antiviral agents like Dasabuvir .

Mode of Action

Dasabuvir is a non-nucleoside inhibitor that binds to the palm domain of the NS5B polymerase . This binding induces a conformational change in the polymerase, rendering it unable to elongate viral RNA . This effectively terminates RNA polymerization and stops the replication of the HCV’s genome .

Biochemical Pathways

The binding sites for non-nucleoside NS5B inhibitors like Dasabuvir are poorly conserved across HCV genotypes . This leads to the restriction of Dasabuvir’s use to genotype 1 only . The inhibition of the NS5B polymerase disrupts the viral replication process, preventing the virus from multiplying and infecting new cells .

Pharmacokinetics

Dasabuvir is primarily metabolized by cytochrome P450 (CYP) 2C8, with a minor contribution from CYP3A . Biotransformation of Dasabuvir forms the M1 metabolite, which retains antiviral activity . Dasabuvir exhibits linear pharmacokinetics with a terminal half-life of approximately 5–8 hours, allowing for twice-daily dosing . The M1 metabolite of Dasabuvir is the major metabolite in plasma and has a half-life similar to that of Dasabuvir .

Result of Action

The result of Dasabuvir’s action is a decrease in the amount of HCV in the body . By inhibiting the NS5B polymerase, Dasabuvir prevents the virus from replicating and spreading inside the body . This leads to a sustained virologic response (SVR), which is associated with significant long-term health benefits including reduced liver-related damage, improved quality of life, reduced incidence of Hepatocellular Carcinoma, and reduced all-cause mortality .

Action Environment

The action of Dasabuvir can be influenced by several environmental factors. For instance, the presence of strong CYP2C8 inhibitors can increase Dasabuvir exposures by more than tenfold, while coadministration with strong CYP3A inhibitors can increase Dasabuvir exposures by less than 50% . Furthermore, coadministration of Dasabuvir with a CYP3A inducer can decrease Dasabuvir exposures by 55–70% . Therefore, coadministration of Dasabuvir with strong CYP2C8 inhibitors or strong CYP3A/CYP2C8 inducers is contraindicated .

属性

IUPAC Name |

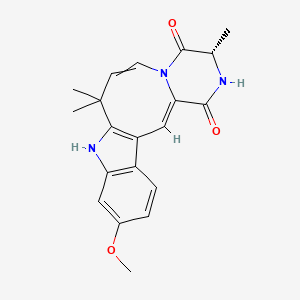

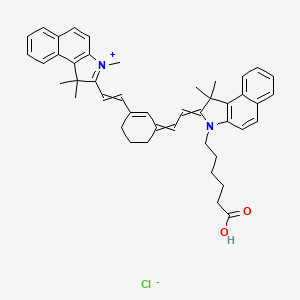

N-[6-[3-tert-butyl-5-(2,4-dioxopyrimidin-1-yl)-2-methoxyphenyl]naphthalen-2-yl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N3O5S/c1-26(2,3)22-15-20(29-11-10-23(30)27-25(29)31)14-21(24(22)34-4)18-7-6-17-13-19(28-35(5,32)33)9-8-16(17)12-18/h6-15,28H,1-5H3,(H,27,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBRBXGKOEOGLOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1OC)C2=CC3=C(C=C2)C=C(C=C3)NS(=O)(=O)C)N4C=CC(=O)NC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301025953 | |

| Record name | Dasabuvir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301025953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

493.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Dasabuvir is a non-nucleoside inhibitor of the HCV RNA-dependent RNA polymerase encoded by the NS5B gene, which is essential for replication of the viral genome. Based on drug resistance mapping studies of HCV genotypes 1a and 1b, dasabuvir targets the palm domain of the NS5B polymerase, and is therefore referred to as a non-nucleoside NS5B-palm polymerase inhibitor. The EC50 values of dasabuvir against genotype 1a-H77 and 1b-Con1 strains in HCV replicon cell culture assays were 7.7 nM and 1.8 nM, respectively. By binding to NS5b outside of the active site of the enzyme, dasabuvir induces a conformational change thereby preventing further elongation of the nascent viral genome. A limitation of binding outside of the active site is that these binding sites are poorly preserved across the viral genotypes. This results in a limited potential for cross-genotypic activity and increased potential for development of resistance. Dasabuvir is therefore limited to treating genotypes 1a and 1b, and must be used in combination with other antiviral products. | |

| Record name | Dasabuvir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09183 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Dasabuvir | |

CAS RN |

1132935-63-7 | |

| Record name | Dasabuvir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1132935-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dasabuvir [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1132935637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dasabuvir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09183 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dasabuvir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301025953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DASABUVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DE54EQW8T1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Q & A

Q1: What is the primary mechanism of action of Dasabuvir?

A1: Dasabuvir acts as a non-nucleoside inhibitor of the HCV NS5B polymerase, a key enzyme required for viral replication. [, , , ] It binds to the palm I site of the enzyme, inducing a conformational change that prevents RNA synthesis. []

Q2: How does Dasabuvir's binding to NS5B polymerase affect HCV replication?

A2: Dasabuvir's binding to the palm I site of the NS5B polymerase inhibits the enzyme's ability to synthesize RNA, effectively blocking viral replication. [, ]

Q3: Does Dasabuvir demonstrate activity against all HCV genotypes?

A3: No, Dasabuvir's activity is primarily restricted to HCV genotypes 1a and 1b. [, , ] It shows limited efficacy against other genotypes.

Q4: What is the molecular formula and weight of Dasabuvir?

A4: Dasabuvir has the molecular formula C28H29N3O5S and a molecular weight of 519.61 g/mol.

Q5: Is there spectroscopic data available for Dasabuvir?

A5: Yes, studies have used techniques like HPLC-DAD and LC-QToF-MS/MS to characterize Dasabuvir and its degradation products, providing spectroscopic data. []

Q6: How stable is Dasabuvir under various stress conditions?

A6: Studies have assessed Dasabuvir's stability under various stress conditions (acidic, alkaline, neutral, thermal, oxidative, and photolytic). [] It shows degradation primarily under alkaline conditions, leading to the formation of two degradation products. []

Q7: Have computational methods been used to study Dasabuvir?

A7: Yes, computational chemistry approaches, including molecular docking and molecular dynamics simulations, have been used to investigate Dasabuvir's interactions with the NS5B polymerase and to design potential derivatives. [, , ]

Q8: How do structural modifications of Dasabuvir affect its activity?

A8: Studies exploring Dasabuvir derivatives indicate that modifications to the methanesulfonamide moiety can influence its activity, safety, and toxicity profile. []

Q9: What challenges are associated with formulating Dasabuvir for oral delivery?

A9: Dasabuvir exhibits low aqueous solubility, posing challenges for oral bioavailability. [] It is a weak diacidic drug with a high propensity for solvate formation. []

Q10: How have these formulation challenges been addressed?

A10: The development of Dasabuvir as a monosodium monohydrate salt significantly enhanced its solubility, dissolution rate, and oral absorption, enabling its clinical development and commercialization. []

Q11: How is Dasabuvir metabolized in the body?

A11: Dasabuvir is primarily metabolized by CYP2C8 enzymes in the liver, with a minor contribution from CYP3A4. [, , ]

Q12: What are the major routes of Dasabuvir elimination?

A12: Following metabolism, Dasabuvir and its metabolites are primarily eliminated through feces, with minimal renal excretion. []

Q13: Are there any known drug-drug interactions involving Dasabuvir?

A13: Yes, Dasabuvir exhibits potential for drug-drug interactions, particularly with inhibitors of CYP2C8 like clopidogrel and gemfibrozil. [, , , ]

Q14: What is the efficacy of Dasabuvir in clinical trials for HCV?

A14: Clinical trials have demonstrated that Dasabuvir, in combination with other direct-acting antiviral agents, achieves high sustained virologic response (SVR) rates in patients with HCV genotype 1 infection, including those with compensated cirrhosis. [, , , ]

Q15: What are the known resistance mechanisms to Dasabuvir?

A15: Resistance to Dasabuvir can emerge through mutations in the NS5B gene, particularly at positions C316Y, M414T, Y448C, Y448H, and S556G. [, ]

Q16: Does Dasabuvir show cross-resistance with other HCV polymerase inhibitors?

A16: Dasabuvir demonstrates a distinct resistance profile compared to other polymerase inhibitors. [] It retains activity against replicons carrying mutations conferring resistance to nucleoside inhibitors or those in the thumb domain of NS5B. []

Q17: What are the common adverse effects associated with Dasabuvir?

A17: While generally well-tolerated, Dasabuvir has been associated with adverse events such as fatigue, headache, nausea, and diarrhea. [, , , ]

Q18: Are there strategies for targeted delivery of Dasabuvir?

A18: Currently, research focuses on optimizing oral delivery through formulation approaches rather than targeted delivery strategies.

Q19: Are there specific biomarkers used to predict Dasabuvir efficacy?

A19: While HCV RNA levels are used to monitor treatment response, specific biomarkers for predicting Dasabuvir efficacy are not yet established.

Q20: What analytical methods are used to quantify Dasabuvir?

A20: High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is commonly employed to quantify Dasabuvir and its metabolites in biological samples. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

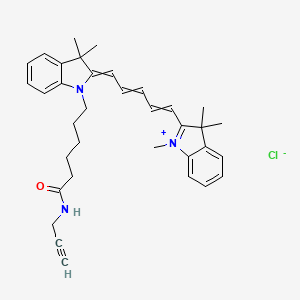

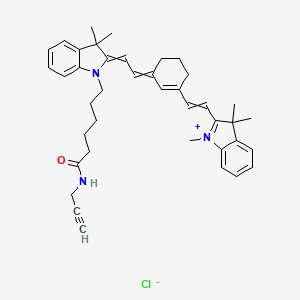

![[6-[3,3-Dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]azanium;dichloride](/img/structure/B606870.png)

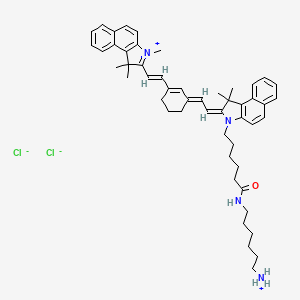

![(2S)-2-acetamido-N-[(2S,5S,8S,11S,12S,15S,18R,21S)-2-benzyl-5-[(3-chloro-4-hydroxyphenyl)methyl]-21-hydroxy-4,11-dimethyl-15-(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]pentanediamide](/img/structure/B606881.png)